

# Application Notes and Protocols for Ley-Griffith Oxidation

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## Compound of Interest

Compound Name: *Tetrapropylammonium  
perruthenate*

Cat. No.: *B1141741*

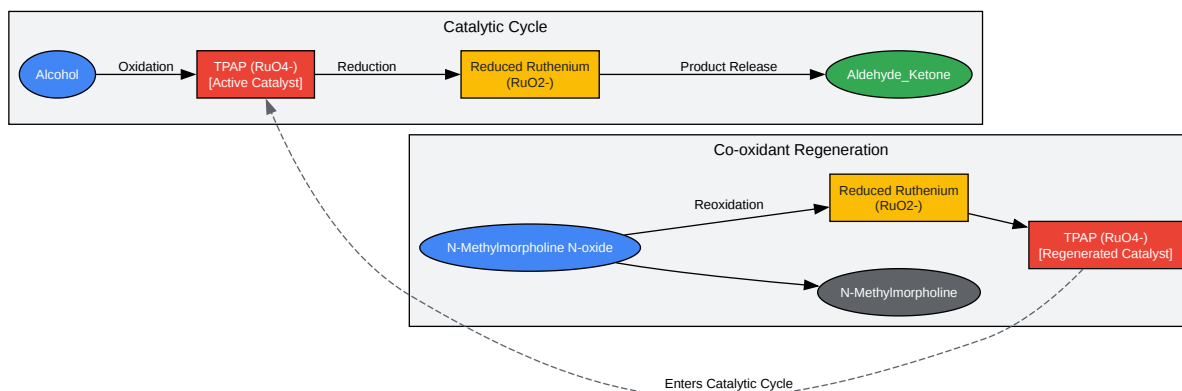
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The Ley-Griffith oxidation is a widely utilized and versatile method for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.<sup>[1][2][3]</sup> This protocol employs tetra-n-propylammonium perruthenate (TPAP) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant.<sup>[1][2][3]</sup> A key advantage of this method is its mild reaction conditions, which are compatible with a wide range of sensitive functional groups, and its ability to avoid overoxidation of primary alcohols to carboxylic acids.<sup>[4][5]</sup>

## Reaction Mechanism and Key Principles

The reaction is catalyzed by the Ru(VII) species of TPAP, which is regenerated by the stoichiometric co-oxidant, NMO.<sup>[1][4]</sup> The mechanism, while complex, is understood to involve the oxidation of the alcohol by the perruthenate anion.<sup>[1][2]</sup> Recent studies have shown that the rate-determining step involves a single alcohol molecule and a single perruthenate anion, with NMO's role being the reoxidation of the reduced ruthenium species.<sup>[1][6]</sup> Interestingly, the formation of ruthenium dioxide (RuO<sub>2</sub>) from the degradation of the TPAP catalyst can accelerate the reaction.<sup>[1][7]</sup> The presence of water can hinder the reaction, hence the common use of molecular sieves.<sup>[4][8]</sup>



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Figure 1. Catalytic cycle of the Ley-Griffith oxidation.

## Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Ley-Griffith oxidation of various alcohol substrates.

Substrate (Alcohol)	TPAP (mol%)	NMO (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
Primary Alcohol	5	1.5	DCM	23	1-16	70-95	[2]
Secondary Alcohol	5	1.5	DCM	23	1-16	70-95	[2]
Example 1 Alcohol	0.05 (equiv)	6.0	DCM	23	20	Not specified (crude)	[2]
Example 2 Alcohol	0.25 (equiv)	3.0	DCM	0 to 23	14	Not specified (crude)	[2]

## Experimental Protocols

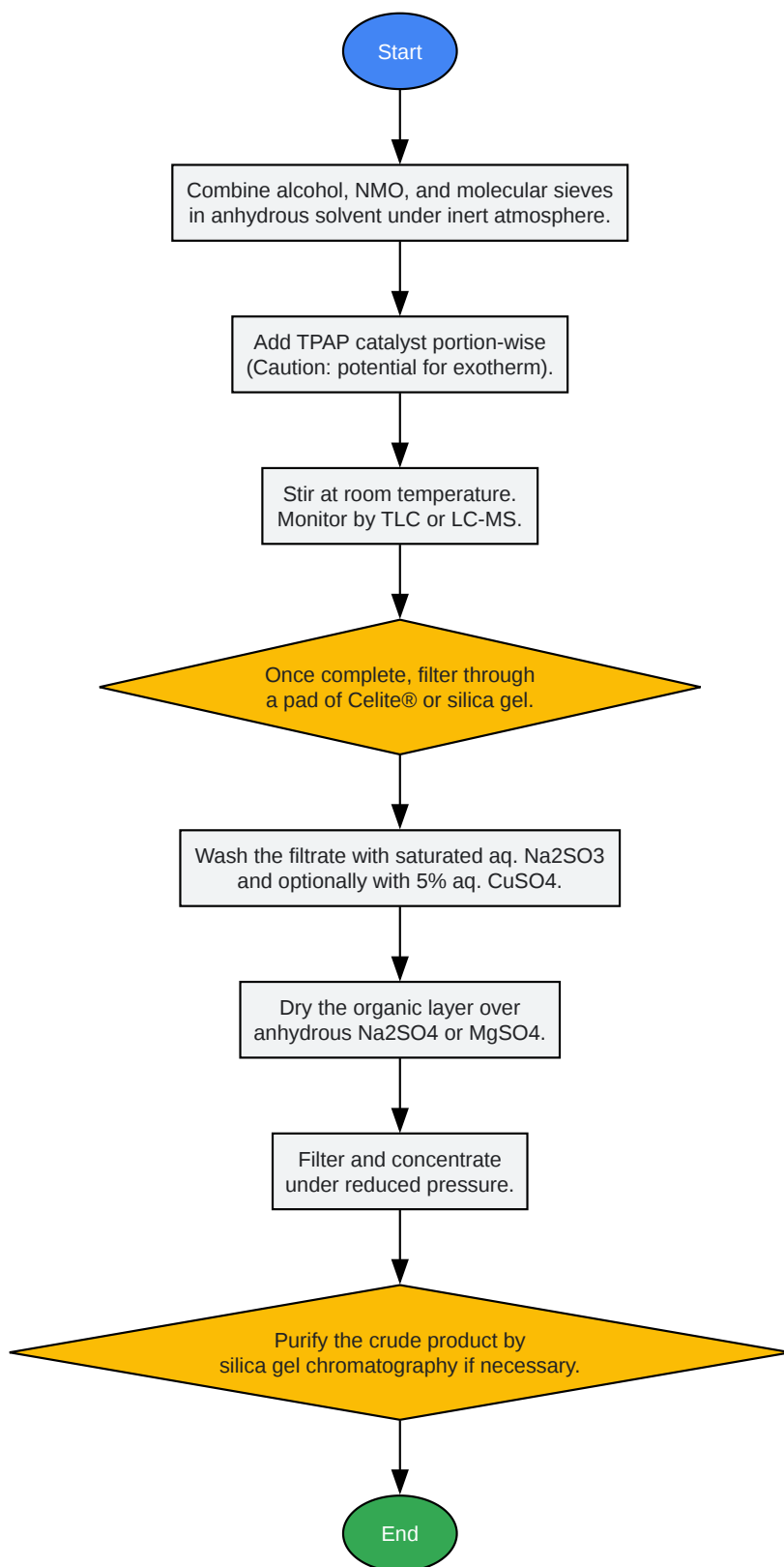
General Procedure for the Oxidation of a Primary or Secondary Alcohol:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- Alcohol substrate
- Tetra-n-propylammonium perruthenate (TPAP)
- N-methylmorpholine N-oxide (NMO)
- Anhydrous dichloromethane (DCM) or acetonitrile[4]
- 4 Å Molecular Sieves (powdered and activated)
- Celite® or silica gel

- Saturated aqueous sodium sulfite ( $\text{Na}_2\text{SO}_3$ ) solution
- 5% aqueous copper sulfate solution (optional)[[9](#)]
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon) setup (optional but recommended)



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